molecular formula C3H3FN2O B14173621 2-Fluoro-1-oxo-2H-1lambda~5~-imidazole CAS No. 921604-82-2

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole

Cat. No.: B14173621
CAS No.: 921604-82-2
M. Wt: 102.07 g/mol
InChI Key: PGBZMYCRCKFGDX-UHFFFAOYSA-N
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Description

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of imidazole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst such as silver triflate.

Industrial Production Methods

Industrial production of fluorinated imidazoles may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-oxo-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound without fluorine substitution.

    2-Methyl-1H-imidazole: A methyl-substituted derivative.

    2-Chloro-1H-imidazole: A chlorine-substituted derivative.

Uniqueness

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

CAS No.

921604-82-2

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

2-fluoro-1-oxido-2H-imidazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-3H

InChI Key

PGBZMYCRCKFGDX-UHFFFAOYSA-N

Canonical SMILES

C1=NC([N+](=C1)[O-])F

Origin of Product

United States

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